

HPLC determination of thiamine bromide in pharmaceuticals

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Compound Focus: Thiamine bromide

CAS No.: 7019-71-8

Cat. No.: S594681

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Chemical Identity of Thiamine Bromide

To begin, it is crucial to define the analyte. "**Thiamine bromide**" can refer to different chemical forms. The table below clarifies the identities based on the search results.

Property	Thiamine EP Impurity B (Bromide) [1] [2]	Thiamine Hydrobromide [3]
Chemical Name	3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide	3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium bromide, monohydrobromide
Molecular Formula	C ₁₁ H ₁₅ N ₄ OS·Br	C ₁₂ H ₁₇ N ₄ OS·Br·BrH
Molecular Weight	251.3 (Cation) + 79.9 (Br ⁻)	331.23 g/mol (approx.)
CAS Number	7771-57-5 (free base)	4234-86-0
Synonyms	2'-Nor Thiamine; Desmethylthiamine	Thiamine Bromide Hydrobromide

Property	Thiamine EP Impurity B (Bromide) [1] [2]	Thiamine Hydrobromide [3]
UNII	-	K971V37HSF
Key Difference	The free base form of the thiazolium cation.	The hydrobromide salt form of the molecule.

Proposed HPLC Method & System Suitability

The following table outlines a potential reversed-phase HPLC method. This is a suggested starting point and requires laboratory validation [4].

Parameter	Proposed Conditions / Criteria
HPLC Mode	Reversed-Phase (RP-HPLC)
Column	C18, 150-250 mm x 4.6 mm, 3-5 μ m (e.g., Zorbax Eclipse XDB-C18 [5])

| **Mobile Phase** | **A:** Phosphate buffer (e.g., 25 mM, pH ~3-5) **B:** Methanol or Acetonitrile | | **Elution** | Gradient: 5% B to 95% B over 20-30 minutes | | **Column Temperature** | 25-35°C [6] | | **Flow Rate** | 0.8 - 1.5 mL/min [6] | | **Injection Volume** | 5-20 μ L | | **Detection (UV)** | 254 - 270 nm | | **System Suitability** | **Criteria:**

- **Theoretical Plates (N):** > 2000
- **Tailing Factor (T):** < 2.0
- **Relative Standard Deviation (RSD):** < 2.0% for peak area and retention time of the standard |

Sample Preparation & Quantification

Step	Procedure & Considerations
------	----------------------------

| **Sample Preparation** | 1. **Crush & Homogenize:** For solid dosage forms, crush and mix tablets to a fine, homogeneous powder. 2. **Extract:** Weigh an appropriate amount of powder and dissolve/extract in a suitable solvent (e.g., water, diluted mobile phase A). 3. **Purify:** Use techniques like **filtration** (0.45 μm or 0.22 μm membrane) or **centrifugation** to remove particulates and extend column life [4]. 4. **Dilute:** Dilute the sample to within the calibration curve range. | | **Calibration & Quantification** | 1. **Standards:** Prepare a series of standard solutions with known concentrations of high-purity **Thiamine Bromide** or its salt [1] [2]. 2. **Calibration Curve:** Inject standards and plot the **peak area** (or height) against concentration. 3. **Quantification:** Inject the prepared sample, measure the peak area, and calculate the concentration using the calibration curve [7]. |

Troubleshooting Common Issues

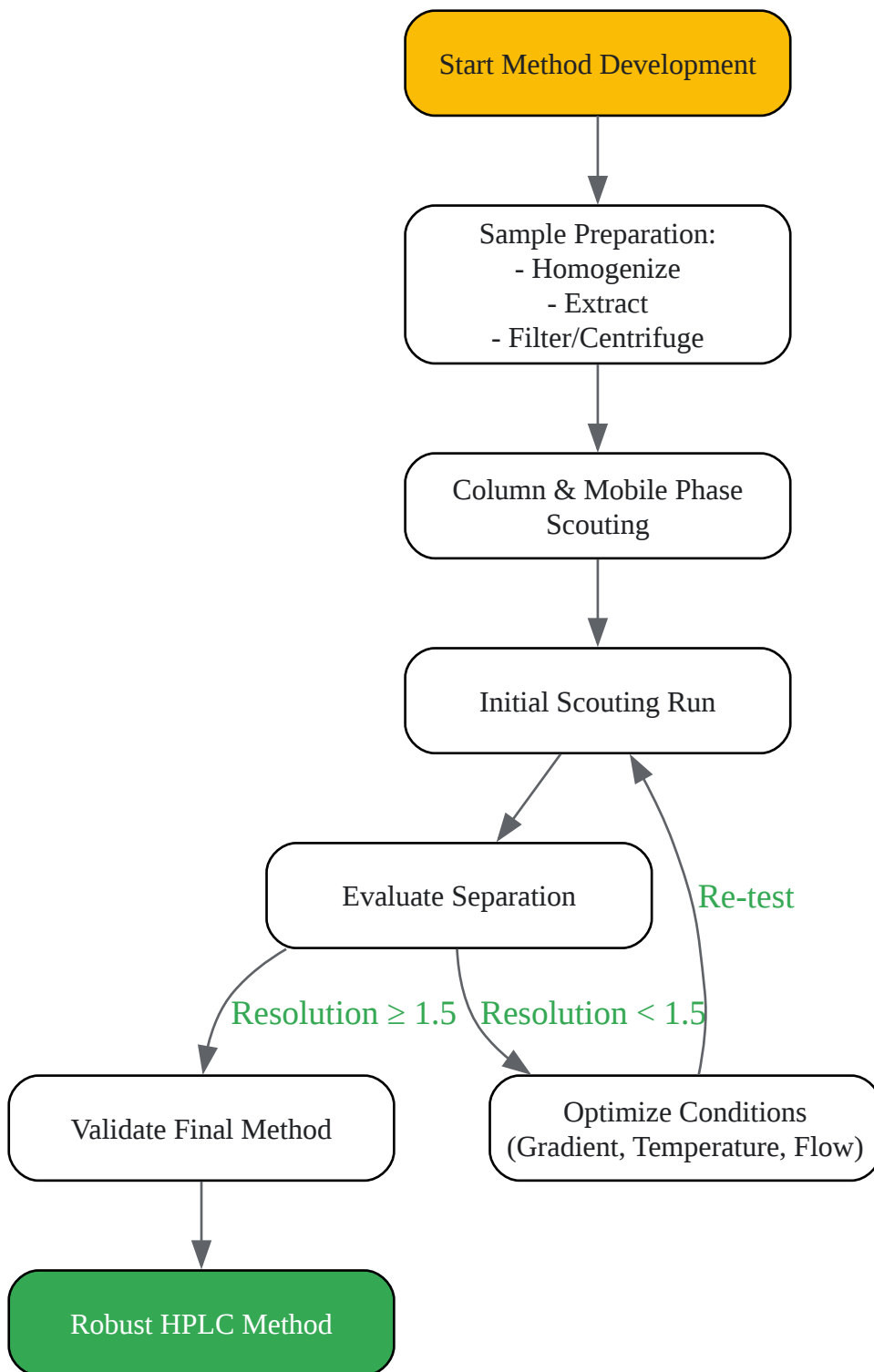
Issue	Potential Causes	Suggested Solutions
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| **Peak Tailing** | - Active silanol sites on column

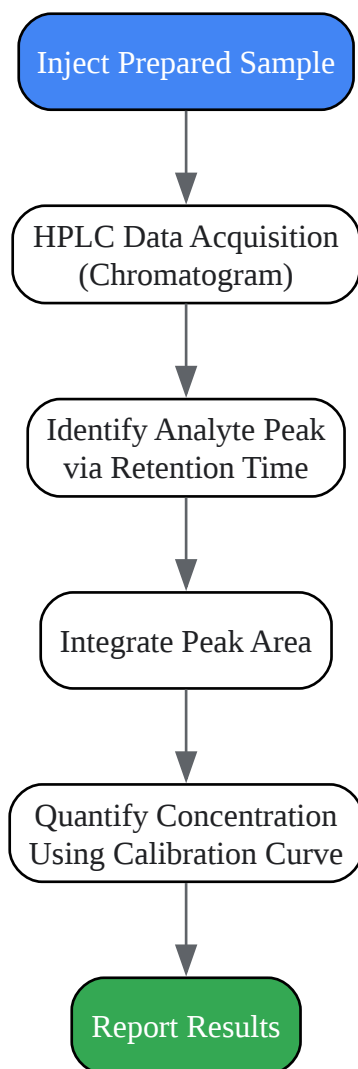
- Incompatible mobile phase pH | - Use an end-capped C18 column [5]
- Adjust mobile phase pH or add ion-pairing reagents | | **Poor Resolution** | - Incorrect mobile phase strength
- Column degradation or contamination | - Optimize gradient program [6]
- Flush and regenerate the column; use a guard column | | **Retention Time Drift** | - Mobile phase composition or pH change
- Column temperature fluctuation | - Prepare fresh mobile phase consistently
- Ensure column oven temperature is stable | | **Noise or Drifting Baseline** | - Contaminated mobile phase or column
- Air bubbles in detector | - Use high-purity reagents; clean or replace column
- Degas mobile phases; purge detector cell |

Workflow Visualization

The following diagrams, created with Graphviz, illustrate the key experimental and data analysis processes.



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Key Considerations for Method Development

- **Column Selection:** The column is a critical factor. Automated column-switching systems can efficiently scout different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for **thiamine bromide** and its potential impurities [5] [4].
- **Systematic Optimization:** Once initial conditions are set, use a systematic approach to optimize factors like gradient profile, temperature, and flow rate. Advanced approaches like **Artificial Neural Network–Genetic Algorithm (ANN-GA)** modeling can be highly effective for efficiently finding the optimal combination of parameters for separating complex mixtures [6].
- **Interpreting the Chromatogram:** A well-separated peak for **thiamine bromide** should have a symmetrical shape (Gaussian) and a stable baseline [7]. The **retention time** is used for identification,

and the **peak area** is used for quantification. Always compare against a certified reference standard.

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